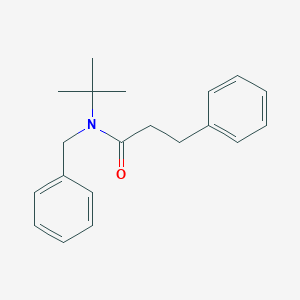
N-benzyl-N-(tert-butyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(tert-butyl)-3-phenylpropanamide, also known as N-tert-butyl-benzyl-3-phenylpropanamide, is a synthetic compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.44 g/mol. This compound has been found to have various biochemical and physiological effects and has been used in the study of different diseases and disorders.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(tert-butyl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in the brain. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in different tissues. Additionally, it has been found to have neuroprotective properties and has been shown to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N-(tert-butyl)-3-phenylpropanamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying different diseases and disorders that are associated with these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-benzyl-N-(tert-butyl)-3-phenylpropanamide in scientific research. One possible direction is the study of its potential use in the treatment of different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is the study of its potential use in the treatment of different types of cancer. Additionally, more research could be done on the mechanism of action of this compound to better understand its effects on different enzymes and pathways.
Métodos De Síntesis
The synthesis of N-benzyl-N-(tert-butyl)-3-phenylpropanamide involves the reaction of benzyl chloride with tert-butylamine in the presence of sodium hydride. The resulting product is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-N-(tert-butyl)-3-phenylpropanamide has been extensively used in scientific research for its various applications. It has been used as a reagent in the synthesis of different compounds and has been found to have antibacterial and antifungal properties. This compound has also been used in the study of different diseases and disorders such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H25NO |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-benzyl-N-tert-butyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-20(2,3)21(16-18-12-8-5-9-13-18)19(22)15-14-17-10-6-4-7-11-17/h4-13H,14-16H2,1-3H3 |
Clave InChI |
WJDQWKPCOFPVIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)










